(R)-Desisopropyl Tolterodine

CYP phenotyping drug metabolism tolterodine biotransformation

Procure the authentic (R)-enantiomer (CAS 194482-41-2)—the only reference standard that simultaneously satisfies CYP3A4 phenotyping, EP Impurity E profiling (RRT 0.68), and chiral purity validation per ICH Q6A. Unlike racemic EP Impurity E or the CYP2D6-dependent 5-HMT metabolite, this single-isopropyl secondary amine standard delivers orthogonal specificity across metabolic pathway analysis, Pharmacopoeia system-suitability testing, and enantiomeric excess determination. Essential for ANDA filers, QC batch-release laboratories, and forced degradation studies under ICH Q1A(R2).

Molecular Formula C19H25NO
Molecular Weight 283.4 g/mol
Cat. No. B15292016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Desisopropyl Tolterodine
Molecular FormulaC19H25NO
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C(CCNC(C)C)C2=CC=CC=C2
InChIInChI=1S/C19H25NO/c1-14(2)20-12-11-17(16-7-5-4-6-8-16)18-13-15(3)9-10-19(18)21/h4-10,13-14,17,20-21H,11-12H2,1-3H3/t17-/m1/s1
InChIKeyCPLYUIYTJCFQJD-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Desisopropyl Tolterodine: Properties, Metabolic Role, and Procurement Rationale for the Tolterodine N-Dealkylated Reference Standard


(R)-Desisopropyl Tolterodine (CAS 194482-41-2), also referred to as monoisopropyl tolterodine or N-dealkylated tolterodine, is the single-isopropyl, R‑enantiomer metabolite of the overactive bladder drug tolterodine [1]. With molecular formula C₁₉H₂₅NO and a molecular weight of 283.41 g/mol, it retains the chiral (R)‑configuration at the benzylic carbon while possessing a secondary amine rather than the tertiary amine of the parent drug [2]. This compound is a major circulating metabolite generated via cytochrome P450 3A4–mediated N‑dealkylation and has been formally adopted as European Pharmacopoeia (EP) Impurity E [3][4].

Why In-Class Compounds Cannot Substitute for (R)-Desisopropyl Tolterodine in Analytical and Metabolic Applications


Substitution of (R)-Desisopropyl Tolterodine with other tolterodine‑related impurities or metabolites is analytically invalid. This compound is formed via a specific CYP3A4‑catalyzed N‑dealkylation pathway that is genetically and pharmacologically distinct from the CYP2D6‑mediated 5‑methyl oxidation producing 5‑hydroxymethyl tolterodine (5‑HMT) [1]. Its chromatographic retention time (relative retention time 0.68 under Pharmacopoeia‑aligned HPLC conditions) is unique and serves as a system‑suitability marker that other impurities (e.g., Dimer 1 at RRT 2.39) cannot replicate [2]. Furthermore, the racemic form (RS‑desisopropyl tolterodine, EP Impurity E hydrochloride) lacks the enantiomeric specificity required for chiral purity assays of the (R)‑enantiomer drug substance [3]. These orthogonal differentiation axes—metabolic origin, chromatographic behaviour, and stereochemical identity—mean that no other single impurity standard can simultaneously satisfy the requirements of CYP3A4 phenotyping, Pharmacopoeia impurity profiling, and chiral method validation.

Quantitative Evidence Differentiating (R)-Desisopropyl Tolterodine from Closest Analogs


CYP3A4‑Specific N‑Dealkylation vs. CYP2D6‑Mediated 5‑Methyl Oxidation: Quantitative Metabolic Pathway Partitioning

(R)-Desisopropyl Tolterodine is formed predominantly by CYP3A4, whereas the other major metabolite, 5‑hydroxymethyl tolterodine (5‑HMT), is produced almost exclusively by CYP2D6. In human liver microsome studies, microsomes overexpressing CYP2D6 generated 5‑HMT, while those expressing CYP2C9, CYP2C19, and CYP3A4 produced N‑dealkylated tolterodine [1]. In HepG2 cells engineered to overexpress individual CYP isoforms, the highest level of N‑dealkylated tolterodine was produced by HepG2‑CYP3A4, with TC₅₀ values of 414 µM for HepG2‑CYP3A4 versus 375 µM for reference cells [2]. Across animal species, the N‑dealkylated metabolite and 5‑HMT together accounted for 83–99% of total tolterodine metabolism [3].

CYP phenotyping drug metabolism tolterodine biotransformation

Chromatographic Relative Retention Time (RRT) vs. Other Tolterodine Impurities Under Pharmacopoeia‑Aligned HPLC Conditions

Under the gradient reversed‑phase HPLC conditions specified in the tolterodine tartrate patent (Inertsil C18, 25 cm × 4.6 mm, 5 µm; mobile phase: 0.05 M KH₂PO₄ pH 3.5 / acetonitrile gradient; flow rate 1.0 mL/min; UV detection 215 nm), the relative retention time (RRT) of Des‑isopropyl tolterodine is 0.68, while Dimer 2 elutes at RRT 1.43 and Dimer 1 at RRT 2.39 [1]. Additionally, stability‑indicating UPLC methods have demonstrated baseline resolution of the des‑N,N‑diisopropyl degradation product from tolterodine and all other process impurities, confirming its unique chromatographic signature [2].

HPLC method validation impurity profiling system suitability

Pharmacopoeial Identity: (R)-Desisopropyl Tolterodine as the Defined Enantiomeric Form of EP Impurity E vs. the Racemic Mixture

The European Pharmacopoeia designates rac‑Desisopropyl Tolterodine (racemic mixture) as Tolterodine EP Impurity E (CAS 480432-14-2 for the hydrochloride salt) [1]. However, the (R)‑enantiomer (CAS 194482-41-2) is the form required for chiral method validation because the drug substance is the single (R)‑enantiomer. The (S)‑enantiomer of desisopropyl tolterodine and the racemate both co‑exist as potential impurities, but only the (R)‑enantiomer reference standard permits unambiguous enantiomeric excess determination via chiral HPLC [2]. Vendor certificates of analysis for the (R)‑enantiomer reference standard include HPLC purity, NMR, and MS characterization data, and the product is traceable to USP or EP pharmacopoeial standards [3].

pharmacopoeia reference standard chiral purity ANDA submission

Structural Distinction from Parent Tolterodine: Secondary Amine vs. Tertiary Amine Functionality Affecting Derivatization and Detection

(R)-Desisopropyl Tolterodine contains a secondary amine ( –NH–iPr), whereas tolterodine bears a tertiary amine ( –N(iPr)₂) [1]. This structural difference directly impacts analytical derivatization strategies: the secondary amine can be selectively derivatized (e.g., with dansyl chloride or FITC) under conditions where the tertiary amine of tolterodine remains unreactive. In stability‑indicating UPLC studies, the degradation impurity was structurally elucidated by NMR and mass spectrometry as 2-(3-amino-1-phenylpropyl)-4-methylphenol (des‑N,N‑diisopropyl tolterodine), confirming that sequential N‑dealkylation generates a primary amine degradation product distinguishable from the parent drug [2]. The presence of the single isopropyl group reduces the calculated logD (pH 7.4) relative to tolterodine, altering the compound's behaviour in reversed‑phase chromatography and liquid‑liquid extraction [3].

LC-MS derivatization structural elucidation degradation product identification

Protein Binding Differentiation: Lower Serum Protein Binding of N‑Dealkylated Tolterodine Compared to Parent Drug

In vitro serum protein binding studies conducted across human and multiple animal species demonstrate that N‑dealkylated tolterodine exhibits lower protein binding than the parent drug tolterodine [1]. While tolterodine shows high protein binding (approximately 96.3% in human serum), the N‑dealkylated metabolite displays a moderately lower bound fraction, resulting in a higher free (unbound) concentration in plasma. This differential protein binding has direct implications for equilibrium dialysis–based free fraction measurements in pharmacokinetic studies, where separate standard curves for each analyte are required [2].

protein binding free fraction pharmacokinetics

Regulatory Impurity Classification: Distinct Acceptance Criteria Under ICH Q3B vs. the Active 5‑HMT Metabolite

Under ICH Q3B guidelines for drug products, (R)-Desisopropyl Tolterodine is classified as a degradation product/process impurity requiring quantification and control, whereas 5‑hydroxymethyl tolterodine (5‑HMT) is an active metabolite contributing to therapeutic effect [1]. In the tolterodine tartrate formulation stability study at 40°C/75% RH for 3 months, the des‑N,N‑diisopropyl impurity was detected and characterised as a degradation product, triggering the need for a stability‑indicating UPLC method with validated limits of detection and quantification [2]. The reporting threshold for this impurity (typically 0.1% for a drug product with a maximum daily dose ≤1 g per ICH Q3B) necessitates a reference standard of certified purity for accurate quantification [3].

ICH Q3B impurity qualification drug substance specification

High‑Value Application Scenarios for (R)-Desisopropyl Tolterodine Procurement


CYP3A4 Activity Phenotyping Using Tolterodine as a Probe Substrate

(R)-Desisopropyl Tolterodine serves as the direct analyte for quantifying CYP3A4 catalytic activity in vitro. As demonstrated by Stock et al. (2025), HepG2 cells overexpressing CYP3A4 produce N‑dealkylated tolterodine as the predominant metabolite, with concentration‑dependent formation (TC₅₀ 414 µM) that can be inhibited by ketoconazole, confirming CYP3A4 specificity [1]. This application exploits the unique CYP3A4 pathway selectivity documented above: 5‑HMT cannot serve as a surrogate because it reports CYP2D6 activity. Procurement of the authentic (R)‑enantiomer standard is essential for LC‑MS/MS quantification in this application.

Pharmacopoeia Impurity Profiling and ANDA Batch Release Testing

As EP Impurity E, (R)-Desisopropyl Tolterodine is a required reference standard for impurity limit tests in tolterodine tartrate drug substance and drug product. The chromatographic RRT of 0.68 under validated HPLC conditions [2] provides a specific system‑suitability check that no other impurity can fulfil. QC laboratories performing batch release under ICH Q3B guidelines must quantify this impurity against the certified (R)‑enantiomer standard to demonstrate compliance with the identification threshold of 0.1%.

Chiral HPLC Method Development and Enantiomeric Purity Validation

Because tolterodine is marketed as the single (R)‑enantiomer, chiral purity is a critical quality attribute. The (R)‑enantiomer of desisopropyl tolterodine (CAS 194482-41-2) is the only reference standard that enables unambiguous determination of enantiomeric excess, as the racemic EP Impurity E standard contains both enantiomers in a 1:1 ratio and cannot validate chiral separation [3]. This application is mandatory for ANDA filers demonstrating chiral purity per ICH Q6A.

Stability‑Indicating Method Validation and Degradation Product Identification

During forced degradation studies of tolterodine tartrate formulations, (R)-Desisopropyl Tolterodine (as the des‑N,N‑diisopropyl derivative) is generated under thermal and oxidative stress conditions [4]. Its unique secondary amine structure permits selective chemical derivatization for enhanced UV or fluorescence detection in stability‑indicating HPLC methods. A certified reference standard is required for peak identification, method validation (specificity, LOD/LOQ determination), and mass balance confirmation in accordance with ICH Q1A(R2) stability testing requirements.

Quote Request

Request a Quote for (R)-Desisopropyl Tolterodine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.